molecular formula C7H8N2O B13080991 5-Amino-2-methylnicotinaldehyde

5-Amino-2-methylnicotinaldehyde

Cat. No.: B13080991
M. Wt: 136.15 g/mol
InChI Key: AJOFKSNLRFKEGH-UHFFFAOYSA-N
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Description

5-Amino-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylnicotinaldehyde typically involves the nitration of 2-methylnicotinaldehyde followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-methylnicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methylnicotinaldehyde is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and potential therapeutic applications .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5-amino-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,8H2,1H3

InChI Key

AJOFKSNLRFKEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C=O

Origin of Product

United States

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